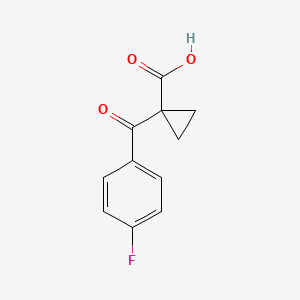![molecular formula C13H19N3O2 B1512065 tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 210538-72-0](/img/structure/B1512065.png)
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (TBMDP) is a heterocyclic compound that belongs to the pyridine family. It is a white powder that is insoluble in water and soluble in organic solvents. TBMDP is used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the design of drug-target interactions.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The transformation of 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides into pyrido[2,3-d]pyrimidin-5-one derivatives is one such example . These derivatives are significant due to their wide range of biological activities, including antiproliferative and antimicrobial effects.
Antiproliferative Agents
The pyrido[4,3-d]pyrimidine scaffold is found in compounds exhibiting antiproliferative activity. For instance, API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising agent in this category . Such compounds are valuable in cancer research for their potential to inhibit the growth of cancer cells.
Antimicrobial Activity
Compounds with the pyrido[4,3-d]pyrimidine core have been reported to possess antimicrobial properties. This makes them potential candidates for the development of new antibiotics, which is crucial in the fight against drug-resistant bacteria .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of pyrido[4,3-d]pyrimidine derivatives make them potential therapeutic agents for treating conditions like arthritis and other inflammatory diseases .
Hypotensive Effects
Some derivatives of pyrido[4,3-d]pyrimidine have shown hypotensive activity, which could be beneficial in the development of new treatments for high blood pressure .
Antihistaminic Properties
The antihistaminic activity of certain pyrido[4,3-d]pyrimidine derivatives suggests their use in the treatment of allergic reactions. This application is particularly relevant for developing new antihistamines with potentially fewer side effects .
Propriétés
IUPAC Name |
tert-butyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFOVBHZCZAHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740032 | |
| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
CAS RN |
210538-72-0 | |
| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B1511983.png)
![5-Bromo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1511984.png)
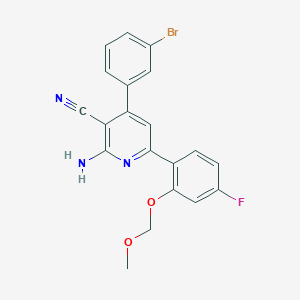
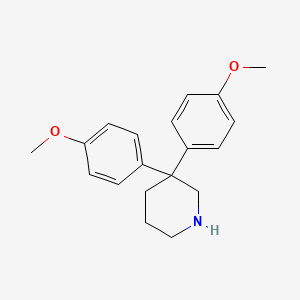
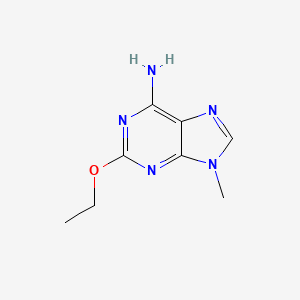
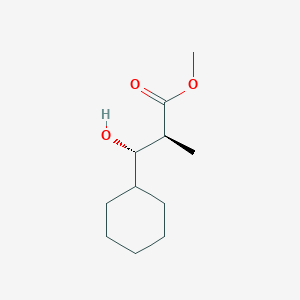
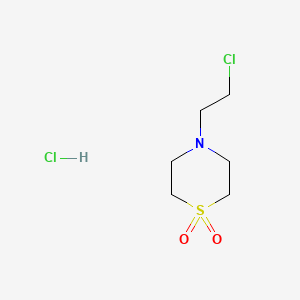
![2-Chlorobenzo[d]thiazol-4-amine](/img/structure/B1512000.png)
![tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512008.png)

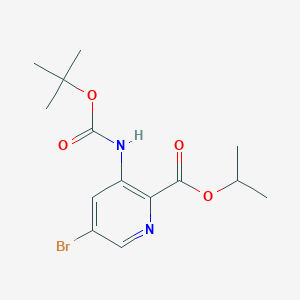
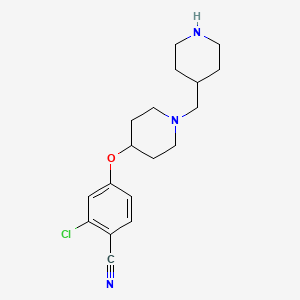
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid](/img/structure/B1512019.png)
